molecular formula C18H34O2 B1164947 Dihydrogenated tallow dimethyl ammonium chloride CAS No. 61789-80-8

Dihydrogenated tallow dimethyl ammonium chloride

Cat. No.: B1164947
CAS No.: 61789-80-8
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Description

Chemical Identity and Nomenclature

This compound exists as a quaternary ammonium compound with the primary Chemical Abstracts Service number 61789-80-8. The compound is also identified by additional Chemical Abstracts Service numbers including 107-64-2, reflecting variations in its commercial formulations and purity levels. The molecular formula is commonly represented as C38H80ClN, though variations such as (C18H37)2(CH3)2NCl are also documented in the literature, reflecting the compound's complex mixture composition.

The systematic nomenclature includes several recognized forms: quaternary ammonium compounds, bis(hydrogenated tallow alkyl)dimethyl, chlorides, and tetraalkylammonium compounds, bis(hydrogenated tallow alkyl)dimethyl, chlorides. Commercial designations encompass numerous trade names including Arquad 2HT75, Adogen 442, Quaternium 18, and Aliquat 264, among others. The molecular weight typically ranges from 573.5 to 586.5 daltons, depending on the specific alkyl chain length distribution.

Property Value Reference
Primary CAS Number 61789-80-8
Alternative CAS Number 107-64-2
Molecular Formula C38H80ClN
Molecular Weight 573.5-586.5 Da
Physical State White/light yellow paste

The chemical structure comprises two hydrophobic alkyl chains derived from dihydrogenated tallow, which primarily consists of saturated carbon chains ranging from C14 to C18, with C16 to C18 being the most abundant and functionally significant components. These alkyl chains are bonded to a central nitrogen atom along with two methyl groups, creating the characteristic quaternary ammonium structure. The chloride ion serves as the counterion, balancing the positive charge of the quaternary nitrogen center.

Historical Development and Industrial Significance

The development of quaternary ammonium compounds traces back to pioneering work conducted in 1916 by Jacobs and Heidelberg, who first identified and characterized their biocidal properties. Subsequent improvements emerged in 1935 through the research of Domagk, who demonstrated that the attachment of aliphatic groups to quaternary nitrogen significantly enhanced the biocidal efficacy of these compounds. This foundational work led to the development of alkyl dimethyl benzyl ammonium chloride, recognized as the first generation of quaternary ammonium compounds.

The evolution continued with the creation of second-generation compounds known as alkyl dimethyl ethylbenzyl ammonium chloride in the mid-20th century. The third generation emerged in 1955 through the strategic combination of first and second-generation compounds, resulting in improved biocidal activity and detergency while simultaneously reducing toxicity profiles. The fourth generation of quaternary ammonium compounds was developed in 1965, featuring alkyl dimethyl ammonium chloride structures that demonstrated superior biocidal efficacy, particularly under challenging conditions involving organic contamination and hard water.

This compound emerged as a significant industrial chemical primarily due to its exceptional performance in fabric softening applications. The compound became widely adopted in the textile industry throughout the latter half of the 20th century, establishing itself as a key ingredient in commercial fabric softener formulations. Its effectiveness stems from its ability to deposit a microscopic layer of positively charged molecules onto fabric surfaces, reducing friction between individual fibers and creating the characteristic soft feel desired by consumers.

Industrial significance expanded beyond textile applications to encompass diverse sectors including personal care products, where the compound functions as a conditioning agent in hair care formulations. The paper industry adopted this compound as both a softening agent and antistatic treatment. Agricultural applications emerged, utilizing the compound's properties for various specialized purposes. The compound also found applications in water treatment systems for algae control and organic matter removal.

Scope of Academic Research: Key Themes and Gaps

Contemporary academic research on this compound encompasses several distinct thematic areas, each addressing different aspects of the compound's behavior, applications, and environmental fate. Environmental fate and biodegradation studies represent a major research focus, particularly following concerns raised about quaternary ammonium compound accumulation in sewage sludges during the early 1990s. These studies revealed extraordinarily high concentrations, with maximum reported levels reaching 9,200 μg/g in sewage sludge samples.

Biodegradation research has utilized carbon-14 labeled this compound to investigate degradation pathways and confirm complete mineralization under appropriate conditions. Sophisticated biodegradation studies employing labeled compounds have demonstrated that all carbon positions undergo biodegradation, providing evidence for ultimate biodegradation rather than simple primary degradation. These findings have informed the development of more easily biodegradable alternatives, such as diethyl ester dimethyl ammonium chloride, which has replaced this compound in European markets.

Research Theme Key Findings Knowledge Gaps
Environmental Fate High sewage sludge concentrations (up to 9,200 μg/g) Long-term ecosystem effects
Biodegradation Complete mineralization demonstrated with C-14 studies Degradation rates in various environments
Analytical Methods LC-MS/MS techniques for environmental samples Standardized detection protocols
Industrial Applications Effective fabric softening and antistatic properties Optimization for specific applications

Analytical chemistry research has focused on developing robust methods for detecting and quantifying this compound in environmental matrices, particularly estuarine sediments and water samples. These studies have employed advanced liquid chromatography-mass spectrometry techniques and developed extraction protocols specifically designed for quaternary ammonium compounds in complex environmental samples. The analytical challenges stem from the compound's low water solubility and tendency to associate strongly with sediment particles and organic matter.

Antimicrobial research has investigated the compound's potential as a biocidal agent, exploring its interactions with microbial cell membranes and its effectiveness against various pathogenic organisms. Studies have examined the relationship between quaternary ammonium surfactant structure and selective antimicrobial activity, providing insights into optimizing molecular design for specific applications. However, research gaps remain regarding the long-term effectiveness and potential for resistance development in microbial populations exposed to sublethal concentrations.

Emerging research concerns have identified quaternary ammonium compounds, including this compound, as chemicals of emerging concern due to increased environmental releases and human exposure, particularly following the COVID-19 pandemic. Studies indicate that use acceleration has occurred in response to heightened disinfection practices and regulatory changes affecting antimicrobial products. Current research gaps include comprehensive exposure assessment across multiple sources and routes, evaluation of mixture effects when multiple quaternary ammonium compounds are present simultaneously, and development of structure-activity relationships that can predict environmental and biological effects across the diverse range of quaternary ammonium compound chemistries.

Properties

CAS No.

61789-80-8

Molecular Formula

C18H34O2

Synonyms

Arquad 2HT

Origin of Product

United States

Preparation Methods

Tallow and Hydrogenation

Tallow, composed predominantly of stearic (C18:0) and palmitic (C16:0) acids, undergoes hydrogenation to convert unsaturated fatty acids into saturated counterparts. This step enhances oxidative stability and ensures uniformity in subsequent reactions. Hydrogenation is typically performed at 150–200°C under hydrogen pressure (3–5 bar) using nickel catalysts.

Tertiary Amine Synthesis

The hydrogenated tallow fatty acids react with dimethylamine to form tertiary amines, specifically dihydrogenated tallow methylamine (DHTMA). This reaction occurs via nucleophilic substitution:

RCOOH + (CH3)2NHRN(CH3)2+H2O\text{RCOOH + (CH}3\text{)}2\text{NH} \rightarrow \text{RN(CH}3\text{)}2 + \text{H}_2\text{O}

where RR represents the hydrogenated tallow alkyl chain.

Methyl Chloride as Alkylating Agent

Methyl chloride (CH3_3Cl) serves as the quaternizing agent, introducing the fourth alkyl group to the nitrogen atom. Its high reactivity and low cost make it ideal for industrial-scale processes.

Synthesis Process Overview

The preparation of DHTDMAC follows a two-step pathway:

  • Tertiary Amine Formation :
    Hydrogenated tallow fatty acids are condensed with dimethylamine in a solvent medium (e.g., isopropanol) at 80–120°C.

  • Quaternization :
    The tertiary amine reacts with methyl chloride in the presence of a catalyst to yield DHTDMAC:

    RN(CH3)2+CH3ClRN(CH3)3+Cl\text{RN(CH}_3\text{)}_2 + \text{CH}_3\text{Cl} \rightarrow \text{RN(CH}_3\text{)}_3^+\text{Cl}^-

Continuous Process Using Heterogeneous Catalysts

The US5041664A patent details a continuous method for synthesizing quaternary ammonium salts, including DHTDMAC. Key features include:

Reactor Design

  • Tubular Upflow Reactor : Stainless steel reactors ensure corrosion resistance and efficient heat transfer.

  • Catalyst Bed : Heterogeneous catalysts like zirconia-silica-hafnia (ZrO2_2-SiO2_2-HfO2_2) or titania (TiO2_2) are packed into the reactor.

Catalytic Mechanism

Lewis acid sites on the catalyst surface facilitate methyl chloride activation, enhancing reaction rates and selectivity. For example, Norton SZ5445 catalyst (5–8 mesh) achieves >95% conversion efficiency.

Process Parameters

ParameterRangeOptimal Value
Temperature70–130°C110°C
Pressure100–1,500 psig800 psig
Molar Ratio (Amine:Cl)1:1.2–1.2:11:1.1
Solvent Concentration20–30% (isopropanol)25%

Data derived from US5041664A.

Reaction Parameters and Optimization

Temperature Effects

Elevated temperatures (70–130°C) accelerate quaternization but risk side reactions like Hoffman elimination. At 110°C, the balance between kinetics and selectivity is optimal.

Pressure and Solvent Selection

High pressure (800 psig) ensures methyl chloride remains in liquid phase, improving contact with the amine. Isopropanol enhances solubility and mitigates viscosity-related mass transfer limitations.

Catalyst Performance

Comparative studies of catalysts reveal:

  • ZrO2_2-SiO2_2-HfO2_2 : 98% yield, 99% purity.

  • TiO2_2 : 92% yield, 95% purity.

  • Al2_2O3_3 : 85% yield, 90% purity.

Post-Synthesis Processing and Purification

Solvent Removal

Isopropanol is distilled under reduced pressure (50–60°C, 100 mbar), recovering >90% solvent for reuse.

Product Formulation

The crude DHTDMAC is blended with propylene glycol (14–16%) and water (7–11%) to form a stable paste. This formulation prevents crystallization and improves handling.

Quality Specifications

PropertyTypical ValueTest Method
Cationic Content74–77%Titration
pH (1:1 water:IPA)6–9Potentiometric
Gardner Color≤3Visual Comparison
Free Amine≤1.5%Titration

Data from MyTech Chemicals TDS.

Industrial-Scale Production Considerations

Scalability

Continuous processes outperform batch methods in throughput, yielding 5–10 tons/hour in modern facilities .

Chemical Reactions Analysis

Surface Adsorption and Ion Exchange Reactions

DHTDMAC’s cationic nature drives electrostatic interactions with negatively charged surfaces, such as:

  • Soil and sediment particles : Binds via ion exchange, reducing mobility in environmental matrices .

  • Bacterial membranes : Disrupts lipid bilayers through charge neutralization, leading to cell lysis .

  • Organic pollutants : Forms micelles with hydrophobic contaminants (e.g., polycyclic aromatic hydrocarbons), enhancing their solubility for remediation.

Mechanism :
DHTDMAC++SurfaceDHTDMAC Surface complex\text{DHTDMAC}^++\text{Surface}^-\rightarrow \text{DHTDMAC Surface complex}
This reaction is pH-dependent, with optimal adsorption occurring at neutral to slightly acidic conditions .

Thermal Decomposition

DHTDMAC undergoes decomposition at elevated temperatures, producing volatile compounds:

Temperature RangeProducts IdentifiedReaction Pathway
135–200°CTrimethylamine, alkanesCleavage of C–N bonds
>200°CChlorinated hydrocarbons, CO₂Oxidative degradation

Stability under heating is critical for industrial applications like fabric softening, where processing temperatures exceed 100°C .

Biocidal Activity

DHTDMAC disrupts microbial cells through:

  • Membrane destabilization : Neutralizes anionic phospholipids, causing permeability .

  • Enzyme inhibition : Binds to ATP synthase, halting energy production .

  • Proton motive force dissipation : Reduces pH gradients essential for cellular functions .

Efficacy Data :

OrganismLC₅₀ (mg/L)Exposure TimeSource
Pseudokirchneriella subcapitata (algae)0.1–172 h
Daphnia magna (water flea)>148 h

Biodegradation Pathways

  • Primary degradation : Hydrolysis of alkyl chains via β-oxidation, yielding shorter-chain intermediates .

  • Ultimate mineralization : 30–50% conversion to CO₂ and H₂O in activated sludge within 30 days .

Key Findings :

  • Adsorption to sludge reduces bioavailability but does not hinder degradation .

  • Half-life in water: <7 days under aerobic conditions.

Comparative Reactivity with Similar Compounds

CompoundCAS NumberKey Reaction Differences
Benzalkonium chloride68424-85-1Higher water solubility, broader antimicrobial spectrum
Dimethyldistearylammonium chloride122-18-9Lower thermal stability (>150°C decomposition)

Scientific Research Applications

Primary Applications

  • Fabric Softener :
    • DHTDMAC is widely used in laundry detergents as a fabric softener due to its ability to soften fabrics and reduce static cling. It acts by coating fibers, enhancing their feel and manageability .
  • Personal Care Products :
    • It serves as a conditioning agent in hair care products, improving texture and manageability. Additionally, it is found in skin creams and lotions where it acts as an emollient .
  • Disinfectant :
    • The compound exhibits antimicrobial properties, making it effective as a disinfectant in cleaning products. It can kill bacteria and viruses, thus ensuring hygiene in various applications .
  • Water Treatment :
    • DHTDMAC is utilized in water treatment processes to control algae growth and remove organic pollutants from water sources. Its ability to bind with negatively charged surfaces aids in the removal of contaminants .
  • Textile Industry :
    • In textiles, it functions as an antistatic agent and leveling agent for dyes, improving the quality of finished products .
  • Agricultural Applications :
    • The compound is also used in agricultural products for its emulsifying properties, aiding in the formulation of pesticides and fertilizers .
  • Industrial Uses :
    • DHTDMAC finds applications as an asphalt emulsifier and an organic modifier in various industrial processes .

Environmental Considerations

Research indicates that while DHTDMAC has significant utility, concerns regarding its environmental impact must be addressed. Studies suggest that it can effectively remove organic pollutants from water; however, its biodegradability needs further investigation to ensure safety when released into aquatic systems . Risk assessments have shown that DHTDMAC is not corrosive to skin but may pose risks to aquatic life if not managed properly .

Case Studies

  • Environmental Remediation : A study demonstrated the effectiveness of DHTDMAC in removing organic pollutants from wastewater during treatment processes. The compound showed significant removal rates while exhibiting biodegradability under aerobic conditions .
  • Fabric Softener Efficacy : Research on laundry detergents containing DHTDMAC revealed enhanced softness and reduced static cling compared to formulations without this compound. Consumer tests confirmed higher satisfaction ratings for products containing DHTDMAC .
  • Hair Conditioning Performance : In clinical trials assessing hair conditioners with DHTDMAC, participants reported improved hair texture and manageability, highlighting the compound's effectiveness as a conditioning agent .

Mechanism of Action

The mechanism by which dihydrogenated tallow dimethyl ammonium chloride exerts its effects involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the antimicrobial activity of the compound, making it effective against a broad spectrum of bacteria and fungi . In fabric softeners, it coats the fibers, reducing static electricity and making the fabric feel softer to the touch .

Comparison with Similar Compounds

Structural and Functional Differences in Quaternary Ammonium Compounds (QACs)

QACs vary in alkyl chain length, substituents, and counterions, which dictate their solubility, efficacy, and applications.

Compound Structure Key Properties Primary Applications References
DHTDMAC Double C₁₆–C₁₈ chains, Cl⁻ counterion Low water solubility, high chemical stability, fabric softening, antimicrobial Fabric softeners, organoclays, cosmetics
Cetyl Trimethylammonium Chloride (CTAC) Single C₁₆ chain, Cl⁻ counterion Higher water solubility, strong antimicrobial activity Disinfectants, hair conditioners
Benzalkonium Chloride Single C₁₂–C₁₄ chain, benzyl group Broad-spectrum antimicrobial, moderate solubility Surface disinfectants, pharmaceuticals
Ditallowdimethyl Ammonium Chloride Double unsaturated tallow chains Similar to DHTDMAC but with unsaturated fatty acids Fabric softeners (less common)
Di(hydrogenated tallow) Benzyl Methyl Ammonium Chloride Benzyl substituent, Cl⁻ counterion Enhanced antimicrobial activity due to aromatic group Specialty disinfectants, industrial uses

Key Observations :

  • Double-chain QACs like DHTDMAC excel in fabric softening due to strong adsorption on fibers, while single-chain QACs (e.g., CTAC) are more water-soluble and effective in antimicrobial roles .
  • Substitutions (e.g., benzyl groups) enhance antimicrobial efficacy but may reduce biodegradability .

Esterquats: Biodegradable Alternatives to DHTDMAC

Esterquats, introduced in the 1970s, are ester-linked QACs designed to replace DHTDMAC in fabric softeners.

Property DHTDMAC Esterquats
Biodegradability Low (persistent in environment) High (ester bonds hydrolyze readily)
Ecotoxicity Higher risk to aquatic life Reduced toxicity profile
Applications Dominant in fabric softeners (~70% market share) Growing use in "green" detergents
Performance Superior softening Comparable softening, lower static control

Esterquats are preferred in regions with strict environmental regulations, though they are less explored in agrochemicals .

Organoclay Modifiers: DHTDMAC vs. Other QACs

DHTDMAC is widely used to modify bentonite clays (e.g., Cloisite 20A) for nanocomposites and lubricants.

Modifier Concentration (mmol/100 g clay) Compatibility with Non-Polar Matrices Post-Modification Stability
DHTDMAC 92–95 High (due to C₁₆–C₁₈ chains) Moderate (replaced by cationic dyes)
Methylene Blue N/A Low High (strong clay binding)
Shorter-Chain QACs Variable Lower (reduced hydrophobicity) Poor thermal stability

Key Findings :

  • DHTDMAC’s long alkyl chains improve compatibility with polymers and oils, but its displacement by methylene blue in cation-exchange reactions (CER) reduces effectiveness in certain applications .

Environmental and Regulatory Considerations

  • DHTDMAC : Persistent in the environment due to low biodegradability, prompting restrictions in the EU and shifts to esterquats .
  • Esterquats : Comply with OECD biodegradability standards (e.g., >60% degradation in 28 days) .
  • Regulatory Trends : The U.S. EPA and EU-REACH emphasize reduced QAC usage in consumer products, favoring biodegradable alternatives .

Biological Activity

Dihydrogenated tallow dimethyl ammonium chloride (DHTDMAC) is a quaternary ammonium compound characterized by its surfactant properties and significant biological activity. This article delves into the antimicrobial properties, mechanisms of action, and potential applications of DHTDMAC, supported by data tables and relevant case studies.

DHTDMAC is derived from the hydrogenation of tallow, which is animal fat, and consists of two hydrophobic alkyl chains and two methyl groups attached to a positively charged nitrogen atom. This structure imparts strong surface-active properties, making it effective in various applications.

  • Chemical Formula : C18_{18}H38_{38}ClN
  • Molecular Weight : 320.96 g/mol
  • Physical State : Colorless or light yellow liquid/paste at room temperature
  • Solubility : Insoluble in water but soluble in non-polar solvents

Antimicrobial Properties

DHTDMAC exhibits broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and algae. Its mechanism primarily involves disrupting microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged surfaces.

Efficacy Against Microorganisms

  • Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The disruption of the cell membrane leads to leakage of cellular contents and cell death.
  • Viruses : Particularly effective against enveloped viruses by disrupting their lipid envelopes, rendering them inactive.
  • Fungi : Inhibits growth by damaging fungal cell membranes.
  • Algae : Disrupts cellular structures leading to inhibition of photosynthesis.

Comparative Efficacy Table

Microorganism TypeExample SpeciesMechanism of Action
BacteriaE. coli, S. aureusMembrane disruption
VirusesInfluenza, HerpesEnvelope disruption
FungiCandida, AspergillusMembrane damage
AlgaeGreen algaeInhibition of photosynthesis

Research Findings

Numerous studies have explored the biological activity of DHTDMAC. Notable findings include:

  • Antimicrobial Study : A study demonstrated that DHTDMAC effectively reduced microbial loads in various applications, including sanitizers and disinfectants .
  • Environmental Impact : Research indicates that DHTDMAC can be used for environmental remediation due to its ability to bind with pollutants, although concerns about its biodegradability remain .
  • Gene Delivery Potential : Preliminary studies suggest that DHTDMAC may serve as a carrier for gene delivery systems due to its ability to form complexes with DNA .

Case Study 1: Antimicrobial Efficacy in Textiles

A study investigated the application of DHTDMAC in textiles for antimicrobial purposes. The results showed significant inhibition of bacterial growth on treated fabrics, highlighting its potential use in medical textiles .

Case Study 2: Environmental Remediation

In environmental studies, DHTDMAC was tested for its effectiveness in removing organic pollutants from water sources. The research indicated promising removal rates but emphasized the need for further evaluation regarding its environmental safety .

Q & A

Q. What are the primary synthetic pathways for DHTDMAC, and how can purity be ensured during synthesis?

DHTDMAC is synthesized via ammonolysis of hydrogenated tallow fatty acids to form amines, followed by reduction, methylation with methyl chloride, and quaternization. Key intermediates include dimethyl(hydrogenated tallow)amine. Purity is validated using nuclear magnetic resonance (NMR) to confirm quaternary structure and gas chromatography (GC) to quantify residual solvents. Impurities like free amines are minimized via repeated aqueous washes and monitored via titration .

Q. What mechanisms underlie DHTDMAC’s antimicrobial activity, and how do these vary across microbial taxa?

DHTDMAC disrupts microbial membranes via electrostatic interactions between its cationic quaternary ammonium group and anionic phospholipids. This destabilizes membrane integrity, causing cytoplasmic leakage. Efficacy varies:

  • Gram-positive bacteria (e.g., Staphylococcus aureus): High susceptibility due to exposed teichoic acids.
  • Gram-negative bacteria (e.g., Escherichia coli): Lower efficacy due to outer membrane lipopolysaccharides; activity improves with formulation adjuvants (e.g., EDTA).
  • Enveloped viruses (e.g., influenza): Inactivation occurs via envelope disruption. Non-enveloped viruses (e.g., norovirus) are resistant.
  • Fungi : Targets ergosterol-rich membranes (e.g., Candida albicans) but requires longer contact times .

Q. How does DHTDMAC’s environmental persistence influence experimental design for biodegradability studies?

DHTDMAC’s low water solubility (~0.1 mg/L) leads to adsorption onto organic matter in aquatic systems, complicating biodegradation assays. Researchers should:

  • Use OECD 301F (manometric respirometry) to measure aerobic degradation.
  • Simulate anaerobic conditions (e.g., sewage sludge) to assess half-life (reported range: 15–60 days).
  • Monitor metabolites like dimethylamine via LC-MS to track degradation pathways .

Advanced Research Questions

Q. How can conflicting data on DHTDMAC’s biodegradability be reconciled, and what methodological adjustments are critical?

Discrepancies arise from variable test conditions (e.g., microbial consortia, temperature). To resolve:

  • Standardize inocula : Use activated sludge from wastewater treatment plants.
  • Control oxygen levels : Compare aerobic vs. anaerobic degradation rates.
  • Quantify adsorption : Measure DHTDMAC bound to particulates via solid-phase extraction (SPE) paired with ICP-MS. Recent studies show 60–70% mineralization under optimal aerobic conditions but <30% in anaerobic sediments .

Q. What experimental strategies mitigate microbial resistance to DHTDMAC in long-term applications?

Resistance mechanisms (e.g., efflux pumps, membrane modification) necessitate:

  • Rotational dosing : Alternate DHTDMAC with non-QAC biocides (e.g., peroxides) to reduce selective pressure.
  • Synergistic formulations : Combine with ethanol (20–30%) to enhance membrane permeabilization.
  • Resistance monitoring : Use minimum inhibitory concentration (MIC) assays and genomic screening for qac resistance genes .

Q. Which advanced analytical techniques are most effective for quantifying DHTDMAC in complex matrices (e.g., wastewater, biological tissues)?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Achieves detection limits of 0.01 µg/L using electrospray ionization (ESI+) and transitions m/z 550 → 497.
  • Matrix-matched calibration : Correct for ion suppression in sludge samples.
  • Isotope dilution : Use deuterated DHTDMAC (DHTDMAC-d6) as an internal standard .

Q. How does DHTDMAC’s interaction with textile fibers influence its application as a softener, and what parameters optimize performance?

DHTDMAC binds to cotton via electrostatic interactions with carboxyl groups. Key optimization factors:

  • pH : Optimal at 5–6 to maximize fiber charge density.
  • Temperature : 40–50°C enhances adsorption kinetics.
  • Co-surfactants : Add nonionic surfactants (e.g., ethoxylated alcohols) to reduce micelle formation. Performance is quantified via Kawabata Evaluation System (KES) for softness and AATCC Test Method 76 for antistatic effects .

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